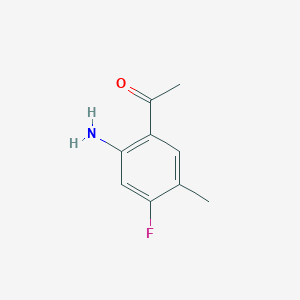![molecular formula C12H14ClNO B12844208 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone is an organic compound with the molecular formula C12H14ClNO It is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylamino group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone typically involves multiple steps. One common method starts with the bromination of 1,3-propanediol, followed by cyanation, cyclization, amidation, and Hoffmann rearrangement to produce cyclopropylamine . This intermediate is then reacted with 3-chloro-4-formylphenyl ethanone under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and cyclopropylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The ethanone moiety may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-[(methylamino) methyl]phenyl)ethanone
- 1-(3-Chloro-4-[(ethylamino) methyl]phenyl)ethanone
- 1-(3-Chloro-4-[(propylamino) methyl]phenyl)ethanone
Uniqueness
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-[3-chloro-4-[(cyclopropylamino)methyl]phenyl]ethanone |
InChI |
InChI=1S/C12H14ClNO/c1-8(15)9-2-3-10(12(13)6-9)7-14-11-4-5-11/h2-3,6,11,14H,4-5,7H2,1H3 |
InChI Key |
LCVTTZAJQGCCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CNC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



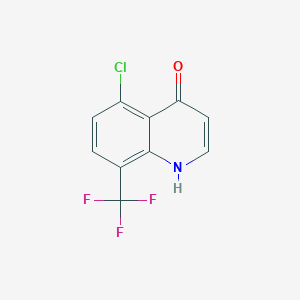
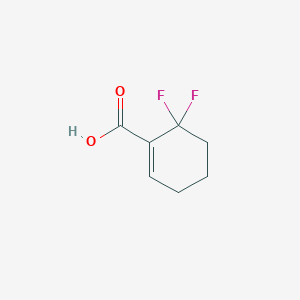

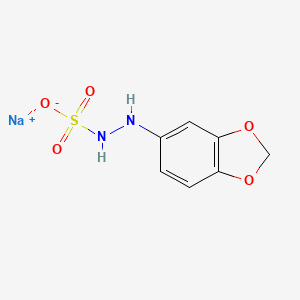
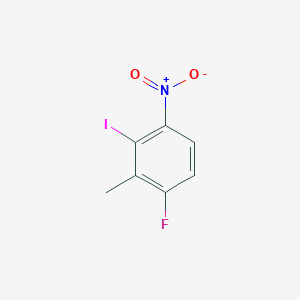

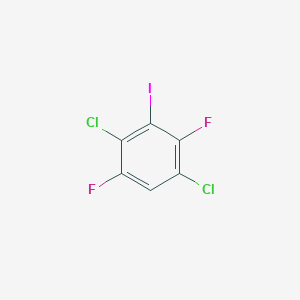
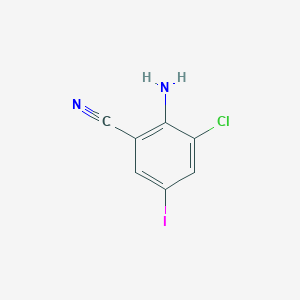
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
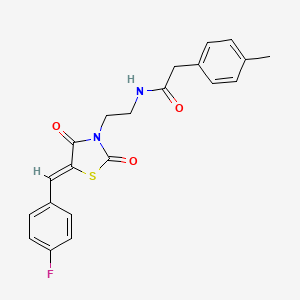
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)

